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Compound Focus: Isoschaftoside

CAS No.: 52012-29-0

Cat. No.: S616089

Chemical Profile and Basic Properties

Isoschaftoside (ISO) is a C-glycosyl flavonoid naturally occurring in several medicinal plants including
Abrus cantoniensis Hance, Viola yedoensis, and Isodon lophanthoides. This bioactive compound has gained
significant research interest due to its diverse pharmacological activities and favorable toxicity profile.
With the chemical formula C26H28014 and a molecular weight of 564.5 g/mol, Iseschafteside features a
flavone backbone with sugar moieties directly attached via carbon-carbon bonds, making it more stable
against hydrolysis than O-glycosylated flavonoids. Its structural characteristics contribute to a range of
observed bioactivities, including anti-inflammatory, antioxidant, anti-senescence, and hepatoprotective

effects [1] [2] [3].

Table 1: Fundamental Chemical Properties of Isoschaftoside

Property Specification

Chemical Name Isoschaftoside

IUPAC Name [To be determined from literature]
Molecular Formula C26H28014
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Property

Molecular Weight

CAS Registry Number

Physical Form

Solubility

UV Absorption

Maxima

Structural Features

Specification

564.5 g/mol

52012-29-0

Yellow-brown powder

Soluble in DMSO, methanol, DMSO-based solutions for cell culture
applications

291 nm (Band I1), 332 nm (Band llI)

Flavone C-diglycoside containing apiose and glucose

Quantitative Bioactivity Summary

Research across multiple biological systems has demonstrated that Isoschaftoside exhibits concentration-

dependent effects in various experimental models. The compound shows significant efficacy at non-

cytotoxic concentrations, with most studies reporting optimal activity in the low micromolar range (1-200

pM). The table below summarizes key quantitative findings from recent investigations:

Table 2: Summary of Isoschaftoside Bioactivities Across Experimental Models

Experimental Model

Concentration

Range

Key Findings

Mechanistic Insights

Source

NAFLD (HepG2 cells)

5-20 uM

40-60% reduction in
lipid accumulation

Suppressed LC3-1l and
SQSTM1/p62
expression; autophagy
regulation

[1]
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Concentration

Experimental Model Key Findings Mechanistic Insights Source
Range
Cellular Senescence  0.25-4 uM 70-80% ROS Mitochondrial function [2]
(Fibroblasts) reduction at 1 pM; restoration; RAC2 and
restored cell LINC00294
proliferation downregulation
Neuroinflammation 200-1000 pM 50-70% inhibition of Suppressed HIF-1q, [4]
(BV-2 microglia) NO production; HK2, PFKFB3; inhibited
reduced pro- ERK1/2 and mTOR
inflammatory phosphorylation
markers
Liver Fibrosis (In 0.18 mg/g in Improved serum Modulation of purine [3]
Vivo Model) extract ALT, AST, PC-lII, metabolism; NF-kB
COL-1V, LN, and HA pathway inhibition
levels

Detailed Experimental Protocols

In Vitro Model of NAFLD

3.1.1 Cell Culture and Palmitic Acid Induction

e Cell Line: HepG2 human hepatoma cells (Procell Life Science & Technology Co., Ltd.)
¢ Culture Conditions: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose,
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5%
COz2 atmosphere [1]
e Palmitic Acid (PA) Preparation:
o Prepare 10 mM sodium palmitate solution in PBS
o Incubate at 70°C for 30 minutes to ensure complete dissolution
o Mix with equal volume of 30% bovine serum albumin (BSA) in PBS
o Use at final concentration of 0.4 mM PA for NAFLD induction
o Include control with 15% BSA alone as negative control
¢ Isoschaftoside Treatment: Prepare stock solution in DMSO and dilute in culture medium to final
concentrations of 5, 10, and 20 pM; add simultaneously with PA induction; maintain DMSO
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concentration below 0.1% in all treatments [1]

3.1.2 Lipid Deposition Assessment

¢ Oil Red O Staining:

o

[e]

(o]

After 24-hour treatment, wash cells twice with PBS

Fix with 4% paraformaldehyde for 10-15 minutes at room temperature

Stain with Oil Red O working solution (Beyotime, C0157) according to manufacturer's
instructions

Capture images using light microscope (Olympus BX53) with three random fields per sample
Quantify staining by eluting dye with 100% isopropanol and measuring absorbance at 510 nm

[1]

e Cell Viability Assessment:

o

[¢]

[e]

o

Seed cells at 5 x 108 cells/well in 96-well plates

After treatment, add 10 uL CCK-8 solution (Beyotime, C0039) to 100 pL fresh medium per well
Incubate for 2 hours at 37°C

Measure absorbance at 450 nm using spectrophotometer [1]

e Western Blot Analysis for Autophagy Markers:

[e]

Extract total protein using RIPA buffer containing 1% protease inhibitor and 1% phosphatase
inhibitor

Determine protein concentration using BCA Kit (Coolaber, SK1070-5000T)

Load 20 pg protein per lane for SDS-PAGE (12-15% separation gel)

Transfer to PVDF membrane (Merck Millipore Ltd., ISEQ00010)

Block with 5% nonfat-dried milk for 2 hours at room temperature

Incubate with primary antibodies: LC3B Rabbit mAb (ABclonal, A19665), SQSTM1/p62 Rabbit
mAb (ABclonal, A19700), B-actin (ProteinTech, 66009-1-Ig) at 4°C overnight

Incubate with HRP-conjugated secondary antibodies (Abcam, ab6721) for 1 hour at room
temperature

Visualize using BeyoECL Moon (Beyotime, PO018FM-2) and quantify with Image-Pro Plus 6.0
software [1]

Anti-Senescence and ROS Reduction Protocol

3.2.1 Senescence Induction and Isoschaftoside Treatment

¢ Cell Model: Human dermal fibroblasts or appropriate cell line
e Senescence Induction: Use repeated subculturing until senescence markers appear, or treat with
200 pM H20:2 for 2 hours to induce premature senescence [2]

¢ |soschaftoside Treatment:
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o Prepare concentration series: 0.25, 0.5, 1, 2, and 4 uM in culture medium
o Treat cells for 24-72 hours depending on assessment parameters
o Use 1 uM as optimal concentration based on proliferation and ROS reduction data [2]

¢ Cell Proliferation Assessment: Monitor using CCK-8 assay or direct cell counting over 12-day
period to establish non-cytotoxic concentration range [2]

3.2.2 ROS and Mitochondrial Function Assessment

ROS Measurement by FACS:
Harvest cells after treatment with trypsinization
Load with 10 uM DCFH-DA fluorescent probe in serum-free medium for 30 minutes at 37°C

Wash twice with PBS to remove excess probe
Analyze immediately using flow cytometer with excitation at 488 nm and emission at 525 nm

[¢]

[e]

o

(e]

[¢]

Compare fluorescence intensity to DMSO-treated control cells [2]
Mitochondrial Membrane Potential (MMP) Assessment:
Use JC-1 or TMRE fluorescent dyes according to manufacturer's protocols
Incubate cells with dye for 20 minutes at 37°C
Analyze by flow cytometry or fluorescence microscopy
Calculate ratio of aggregate/monomer fluorescence (JC-1) for MMP quantification [2]
Mitochondrial Mass Evaluation:
o Stain cells with 100 nM MitoTracker Green FM for 30 minutes at 37°C
o Wash with PBS and analyze by flow cytometry
o Compare fluorescence intensity to control cells [2]
DNA Damage Assessment (Comet Assay):
Embed cells in low-melting-point agarose on microscope slides
Lyse cells in alkaline buffer (pH > 13) for 1 hour at 4°C
Perform electrophoresis in alkaline conditions for 20-30 minutes
Stain with DNA-binding dye (ethidium bromide or SYBR Gold)
Analyze tail length and moment using specialized software [2]

[e]

o

o

[¢]

[¢]

[e]

[e]

o

(e]

Neuroinflammation Suppression in Microglia

3.3.1 BV-2 Microglial Cell Culture and Activation

e Cell Culture: Murine BV-2 microglial cells (China Center for Type Culture Collection) maintained in
DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO:z [4]
e Activation and Treatment:
o Activate cells with 10 ng/mL lipopolysaccharide (LPS) from Sigma-Aldrich
o Co-treat with Isoschaftoside at concentrations ranging from 200-1000 pM
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o For signaling studies, pre-treat with CoClz (100 uM, HIF-1a inducer) or Kc7f2 (10 uM, HIF-1a
inhibitor) for 1 hour before adding Isoschaftoside and LPS [4]
e Cell Viability Assessment: Use CCK-8 assay as described in section 3.1.2

3.3.2 Inflammation and Metabolic Reprogramming Assessment

¢ Nitric Oxide Production:
o Collect cell culture supernatant after 24-hour treatment
o Mix with equal volume of Griess reagent (Beyotime, China)
o Incubate at room temperature for 30 minutes
o Measure absorbance at 540 nm using microplate reader
o Calculate concentration using sodium nitrite standard curve [4]
e Western Blot for Inflammatory and Metabolic Markers:
o Follow protocol in section 3.1.2 with the following antibodies:
= Anti-iINOS (ABclonal, A18247)
= Anti-HIF-1a (ABclonal, A16873)
= Anti-HK2 (ABclonal, A0994)
= Anti-COX-2 (ABclonal, A1253)
= Anti-IL-13 (Abcam, ab9277)
= Anti-PFKFB3 (Abcam, ab181861)
= Anti-TNF-a (Abcam, ab6671)
= Anti-phospho-p44/42 MAPK (Erk1/2) (CST, #9101)
» Anti-p44/42 MAPK (Erk1/2) (CST, #9102)
= Anti-phospho-mTOR (CST, #5536)
= Anti-mTOR (CST, #2983) [4]
¢ Immunofluorescence for HIF-1a:
o Culture cells on gelatin-coated coverslips until confluent
o After treatments, fix with 4% paraformaldehyde for 10 minutes
o Permeabilize with 0.2% Triton X-100 for 5 minutes
o Block with 5% BSA in PBS for 30 minutes
o Incubate with HIF-1a primary antibody at 4°C overnight
o Incubate with Alexa Fluor 488-conjugated secondary antibody (1:200) for 1 hour
o Counterstain nuclei with DAPI (1 pg/mL)
o Visualize using fluorescence microscope (Olympus bx530) and analyze with ImageJ [4]

Mechanisms of Action and Signaling Pathways

Autophagy Regulation in NAFLD
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Research demonstrates that Iseschaftoside ameliorates NAFLD primarily through modulation of
autophagy flux. In both PA-induced HepG2 cells and NAFLD mouse models, Isoschaftoside significantly
suppressed the expression of LC3-II and SQSTM1/p62, indicating restoration of impaired autophagy. This
effect suggests that Isoschaftoside addresses the autophagy inhibition commonly observed in NAFLD
pathology, thereby reducing intracellular lipid accumulation through enhanced lipophagy - the selective

autophagy of lipid droplets [1].

Palmitic Acid (PA) Isoschaftoside
Induction Treatment

Suppresses

L LC3-1l Expression 1 SQSTM1/p62 Expression

Promotes

Autophagy Inhibition Autophagy Restoration
(Impaired Autophagy Flux) (Enhanced Lipophagy)

Lipid Accumulation Reduced Lipid
(Steatosis) Deposition

Click to download full resolution via product page

Anti-senescence Through Mitochondrial Restoration

In cellular senescence models, Isoschaftoside demonstrates potent antioxidant activity by significantly
reducing intracellular ROS levels. The compound restores mitochondrial function by increasing
mitochondrial membrane potential and reducing mitochondrial mass to more physiological levels. At the
molecular level, Isoschaftoside achieves these effects through downregulation of RAC2 (a GTP-binding

protein involved in ROS production) and LINC00294 (a long non-coding RNA associated with senescence).
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This coordinated action reduces DNA damage and decreases cellular reliance on glycolysis, promoting a

more youthful metabolic phenotype [2].

Isoschaftoside
Treatment

Downregulates Downregulates

| RAC2 Expression 1 LINC00294 Expression

Reduces
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| Mitochondrial Mass ! Mltochopnodtr;iltil;/:embrane

I ROS Production
Decreases Reduces

| DNA Damage | Glycolysis Dependence Counters

Counters

Reduced Cellular
Senescence

Click to download full resolution via product page

Anti-inflammatory Mechanism in Microglia

In LPS-activated BV-2 microglia, Iseschaftoside exerts anti-inflammatory effects through multiple
interconnected pathways. The compound significantly inhibits pro-inflammatory mediators including NO,
iNOS, TNF-a, IL-1B, and COX-2. Mechanistically, Isoschaftoside suppresses HIF-1a accumulation and
its downstream glycolytic enzymes HK2 and PFKFB3, thereby countering the metabolic reprogramming

characteristic of activated microglia. Additionally, it attenuates phosphorylation of ERK1/2 and mTOR,
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key signaling molecules in inflammatory cascades. The anti-inflammatory effects are partially mediated

through this inhibition of HIF-1a-dependent metabolic reprogramming [4].

Compound Preparation and Quality Control

Sourcing and Preparation

e Commercial Sources: Isoschaftoside is available from Chengdu Must Bio-Technology Co., Ltd. (Lot
#52012-29-0) and Med Chem Express (New Jersey, USA) [1] [4]
e Purity Specification: Ensure purity >98% by HPLC analysis for consistent experimental results [3]
¢ Stock Solution Preparation:
o Prepare primary stock at 100 mM in DMSO
Store aliquots at -20°C for up to 6 months
Avoid repeated freeze-thaw cycles (maximum 3 cycles)
Prepare working concentrations by diluting in culture medium immediately before use
Ensure final DMSO concentration does not exceed 0.1% in cell treatments [1] [4]

o

(e]

[¢]

[¢]

Analytical Methods for Verification

e UPLC-ESI-QTOF-MS? Analysis:
o Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 pm)
o Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
o Flow Rate: 0.3 mL/min
o Detection: ESI-negative mode with data-dependent MS? scanning
o Characteristic lons: m/z 563.14130 [M-H] -, 545.13074 [M-H-H20]~, 473.13446 [M-H-90]",

413.12320 [M-H-150]- [5]

e Structural Identification:
o UV Spectrum: Absorption maxima at 291 nm (Band Il) and 332 nm (Band III)
o IR Spectrum: Hydroxyl absorption at 3342 cm~* and carbonyl at 1611 cm~!
o NMR: Characteristic signals for flavone skeleton and sugar moieties [5]

Conclusion and Research Applications
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Isoschaftoside represents a promising multifunctional compound with demonstrated efficacy across
various disease models. Its favorable toxicity profile and pleiotropic mechanisms make it particularly

attractive for further development. Researchers should consider Isoschaftoside for investigations involving:

e NAFLDINASH therapeutics targeting autophagy restoration

e Anti-aging interventions addressing mitochondrial dysfunction and cellular senescence
¢ Neuroinflammatory conditions where microglial activation plays a key role

e Metabolic reprogramming studies in inflammatory conditions

The protocols outlined herein provide comprehensive guidance for in vitro investigation of Iseschaftoside,
with appropriate concentration ranges and methodological details specific to different research applications.
Future studies should focus on elucidating the precise molecular targets of Isoschafteside and its

pharmacokinetic profile to facilitate translational development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Reverses Nonalcoholic Fatty Liver Disease via... Isoschaftoside [pmc.ncbi.nim.nih.gov]
2. ldentification of Cellular Isoschaftoside-Mediated Anti ... [mdpi.com]

3. Isodon lophanthoides alleviates liver fibrosis via modulation of ... [pmc.nchi.nim.nih.gov]
4. Isoschaftoside Inhibits Lipopolysaccharide-Induced ... [pmc.ncbi.nim.nih.gov]

5. Structural identification and UPLC-ESI-QTOF-MS2 analysis ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Research Application Notes and Protocols for
Isoschaftoside]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b616089#isoschaftoside-in-vitro-protocol]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 10/11 Tech Support


https://www.smolecule.com/products/s616089?utm_src=pdf-body
https://www.smolecule.com/products/s616089?utm_src=pdf-body
https://www.smolecule.com/products/s616089?utm_src=pdf-body
https://www.smolecule.com/products/s616089?utm_src=pdf-body
https://www.smolecule.com/products/s616089?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9252632/
https://www.mdpi.com/1420-3049/29/17/4182
https://pmc.ncbi.nlm.nih.gov/articles/PMC12354614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9711954/
https://www.sciencedirect.com/science/article/abs/pii/S0308814620322548
https://www.smolecule.com/products/b616089#isoschaftoside-in-vitro-protocol
https://www.smolecule.com/products/b616089#isoschaftoside-in-vitro-protocol
https://www.smolecule.com/products/b616089#isoschaftoside-in-vitro-protocol
https://www.smolecule.com/products/s616089?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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